Vildagliptin Impurity E

Übersicht

Beschreibung

Vildagliptin Impurity E is a byproduct formed during the synthesis of Vildagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. The control and evaluation of impurities in pharmaceutical compounds are crucial to ensure the quality, safety, and efficacy of the drug .

Vorbereitungsmethoden

The synthesis of Vildagliptin and its impurities, including Vildagliptin Impurity E, involves several steps. The primary synthetic route for Vildagliptin uses L-prolinamide and 3-aminoadamantanol as starting materials . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product and its impurities. Industrial production methods often employ high-performance liquid chromatography to separate and purify the final product from its impurities .

Analyse Chemischer Reaktionen

Vildagliptin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of functional groups .

Wissenschaftliche Forschungsanwendungen

Identification and Characterization

-

Isolation Techniques :

- High-Performance Liquid Chromatography (HPLC) has been employed to detect Vildagliptin Impurity E in various laboratory batches, with concentrations typically ranging from 0.01% to 0.06% .

- The impurity has been shown to be unstable in aqueous diluents, leading to the formation of a more stable degradation product identified as Impurity F .

- Analytical Methods :

Stability Studies

Research indicates that this compound undergoes degradation under specific conditions, which can affect its stability in pharmaceutical formulations. Forced degradation studies revealed that the presence of excipients could influence the degradation rates and profiles of Vildagliptin and its impurities .

Implications for Pharmaceutical Development

- Quality Control :

- Toxicological Assessment :

Case Studies

Several studies have documented the behavior of this compound in different scenarios:

- Degradation Pathways : In one study, researchers observed that this compound could degrade into a stable form under certain conditions, highlighting the need for rigorous stability testing in drug development .

- Impact on Drug Formulation : Another study indicated that the interaction between Vildagliptin and various excipients could alter the degradation profile of both the active ingredient and its impurities, suggesting a complex interplay that must be considered during formulation development .

Wirkmechanismus

As an impurity, Vildagliptin Impurity E does not have a specific mechanism of action like the parent compound, Vildagliptin. understanding its formation and behavior during the synthesis of Vildagliptin is essential to ensure the drug’s overall quality. The presence of impurities can affect the stability and efficacy of the drug, making it crucial to control and minimize their levels .

Vergleich Mit ähnlichen Verbindungen

Vildagliptin Impurity E can be compared with other impurities formed during the synthesis of Vildagliptin, such as L-prolinamide and 3-aminoadamantanol derivatives . These impurities share similar synthetic origins but differ in their chemical structures and properties. The uniqueness of this compound lies in its specific formation pathway and the potential impact it may have on the final drug product .

Similar compounds include:

- L-prolinamide derivatives

- 3-aminoadamantanol derivatives

- Other byproducts formed during the synthesis of dipeptidyl peptidase-4 inhibitors .

Biologische Aktivität

Vildagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. Among its various impurities, Vildagliptin Impurity E has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Identification

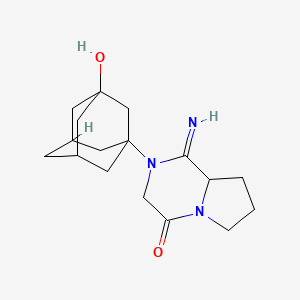

This compound is identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. It was characterized using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The impurity was found to be present in laboratory batches of Vildagliptin at concentrations ranging from 0.01% to 0.06% .

DPP-4 Inhibition

Vildagliptin is known for its selective inhibition of DPP-4, which plays a crucial role in glucose metabolism. The biological activity of this compound in this context remains less understood; however, its structural similarity suggests potential interaction with the DPP-4 enzyme. In vitro studies indicate that Vildagliptin has an IC50 value of approximately 3 nM for human DPP-4 . Given that Impurity E is structurally related, it may exhibit similar albeit weaker inhibitory effects.

Clinical Comparisons with Other Antidiabetic Drugs

Recent studies have compared the effectiveness and safety profiles of Vildagliptin with other antidiabetic agents such as Acarbose. Notably, while both drugs demonstrated effective glycemic control, Vildagliptin was associated with fewer gastrointestinal disturbances compared to Acarbose . This distinction underscores the importance of understanding how impurities like Impurity E might influence adverse reactions.

Table 1: Adverse Drug Reactions (ADRs) in Clinical Trials

| ADR Type | Acarbose (%) | Vildagliptin (%) |

|---|---|---|

| Flatulence | 25 | 16 |

| Hyperacidity | 10.41 | 20 |

| Gastroparesis | 16.66 | 24 |

This table highlights the differing side effect profiles between these medications, suggesting that the presence of impurities could impact tolerability.

Stability and Degradation Studies

Forced degradation studies have shown that Vildagliptin is prone to degradation under various conditions, leading to the formation of multiple impurities including Impurity E . Understanding the stability of these impurities is crucial for assessing their biological impact:

Table 2: Degradation Kinetics of Vildagliptin

| Condition | k (s^-1) | t0.5 (h) |

|---|---|---|

| 1M HCl | 1.11 | |

| 1M NaOH | 0.62 | |

| 3% H2O2 | 0.40 |

These findings indicate that under acidic or oxidative conditions, Vildagliptin degrades rapidly, potentially increasing the concentration of impurities like Impurity E.

Eigenschaften

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYCWDSBZNHPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.